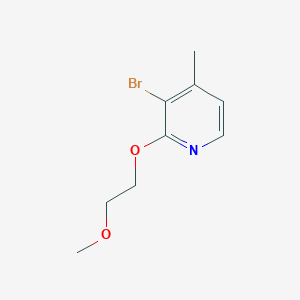
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethynylbenzyl moiety, and a dimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane typically involves the reaction of 4-ethynylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various silyl-protected alcohols or ethers.
Aplicaciones Científicas De Investigación
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for alcohols in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, enhancing the stability of the compound. The ethynyl group can participate in various reactions, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl((4-iodobutoxy)dimethylsilane): Similar in structure but contains an iodo group instead of an ethynyl group.
Tert-butyl((4-bromobenzyl)oxy)dimethylsilane): Contains a bromobenzyl group instead of an ethynylbenzyl group.
Tert-butyl((4-ethynylphenyl)methoxy)dimethylsilane): Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is unique due to the presence of the ethynylbenzyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactions and protection of functional groups.
Propiedades
Fórmula molecular |
C15H22OSi |
|---|---|
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
tert-butyl-[(4-ethynylphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-7-13-8-10-14(11-9-13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3 |
Clave InChI |
SHFWKQZWLHGJPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
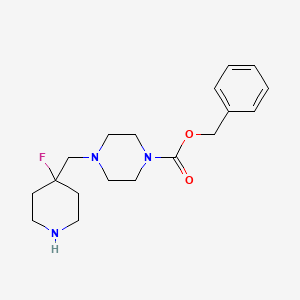
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
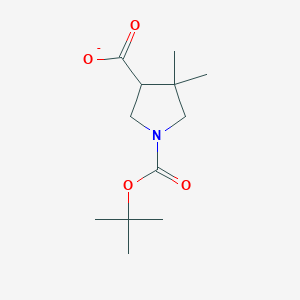
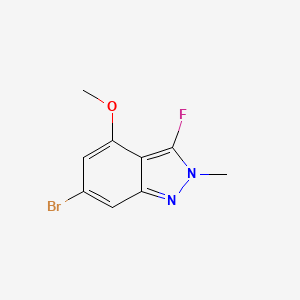
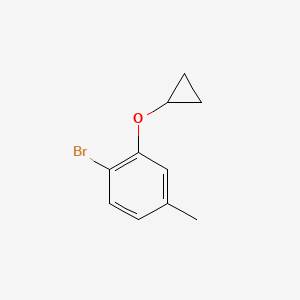
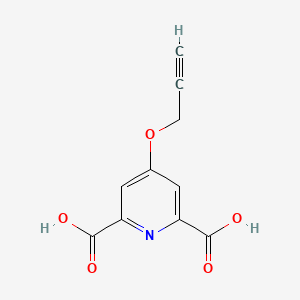
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)


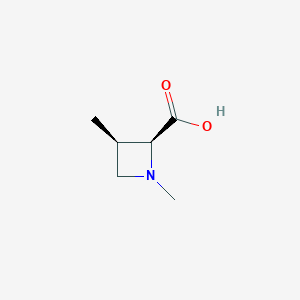
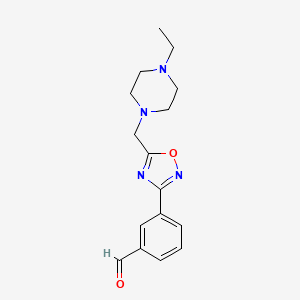
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
